Cas no 2137-18-0 (Gestonorone)

Gestonorone is a synthetic progestogen derived from 19-nortestosterone, primarily used in hormonal therapy and contraception. Its key advantages include high progestational activity with minimal androgenic effects, making it suitable for applications requiring targeted progesterone receptor modulation. Gestonorone exhibits strong binding affinity to progesterone receptors, ensuring effective biological activity at lower doses compared to some older progestins. It is often utilized in clinical settings for conditions such as endometriosis and hormonal imbalances due to its predictable pharmacokinetics and metabolic stability. The compound's selective action reduces the risk of undesirable side effects, enhancing its therapeutic utility in endocrine treatments.
Gestonorone structure
Gestonorone structure
Product Name:Gestonorone
CAS No:2137-18-0
MF:C20H28O3
MW:316.434526443481
CID:42507
PubChem ID:102210
Update Time:2025-06-22

Gestonorone Chemical and Physical Properties

Names and Identifiers

    • Gestonorone
    • 17-Hydroxy-19-norpregn-4-ene-3,20-dione
    • 17a-Hydroxy-19-norpregn-4-ene-3,20-dione
    • 17a-Hydroxy-19-norprogesterone
    • (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
    • 17alpha-Hydroxy-19-norprogesterone
    • 17-hydroxy-19-nor-4-pregnene-3,20-dione
    • 17-Hydroxy-19-nor-pregn-4-en-3,20-dion
    • 19-Norpregn-4-ene-3,20-dione, 17-hydroxy-
    • 2137-18-0
    • SCHEMBL141624
    • Gestonorone [INN:BAN]
    • UNII-H4G605B7VP
    • (8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one
    • TX 045
    • CHEMBL3707212
    • Q5553699
    • H4G605B7VP
    • EINECS 218-378-2
    • DTXSID50175631
    • 17alpha-Hydroxy-19-norpregn-4-ene-3,20-dione
    • EC 218-378-2
    • CHEBI:135991
    • NS00011523
    • Gestonoron
    • 16895-64-0
    • DB13230
    • (8R, 9S, 10R, 13S, 14S, 17R)-17-acetyl-17-hydroxy-13-methyl-1, 2, 6, 7, 8, 9, 10, 11, 12, 14, 15, 16-dodecahydrocyclopenta[a]phenanthren-3-one
    • GESTONORONE [WHO-DD]
    • NCGC00510144-01
    • Gestronol; TX 045
    • AKOS015896530
    • DTXCID6098122
    • (1S,2R,10R,11S,14R,15S)-14-acetyl-14-hydroxy-15-methyltetracyclo(8.7.0.0^(2,7).0^(11,15))heptadec-6-en-5-one
    • Gestronol
    • GTFUITFQDGVJSK-XGXHKTLJSA-N
    • (1S,2R,10R,11S,14R,15S)-14-acetyl-14-hydroxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-5-one
    • 19-nor-4-pregnen-17-ol-3,20-dione
    • FG39643
    • 218-378-2
    • MDL: MFCD03695613
    • Inchi: 1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1
    • InChI Key: GTFUITFQDGVJSK-XGXHKTLJSA-N
    • SMILES: O[C@]1(C(C)=O)CC[C@H]2[C@@H]3CCC4=CC(CC[C@@H]4[C@H]3CC[C@@]21C)=O

Computed Properties

  • Exact Mass: 316.20400
  • Monoisotopic Mass: 316.204
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 54.4A^2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.17
  • Melting Point: 222-224 ºC
  • Boiling Point: 484.9°C at 760 mmHg
  • Flash Point: 261.2±25.2 °C
  • Refractive Index: 1.564
  • PSA: 54.37000
  • LogP: 3.44830
  • Vapor Pressure: No data available

Gestonorone Security Information

Gestonorone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM128287-1g
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one
2137-18-0 97%
1g
$310 2021-06-15
Chemenu
CM128287-1g
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one
2137-18-0 97%
1g
$310 2022-12-27
TRC
G368270-1g
Gestonorone
2137-18-0
1g
$ 234.00 2023-09-07
TRC
G368270-2.5g
Gestonorone
2137-18-0
2.5g
$ 420.00 2023-09-07
TRC
G368270-5g
Gestonorone
2137-18-0
5g
$ 656.00 2023-09-07
eNovation Chemicals LLC
Y1235365-25mg
19-Norpregn-4-ene-3,20-dione, 17-hydroxy-
2137-18-0 98%(HPLC)
25mg
$130 2024-06-06
eNovation Chemicals LLC
Y1235365-100mg
19-Norpregn-4-ene-3,20-dione, 17-hydroxy-
2137-18-0 98%(HPLC)
100mg
$180 2024-06-06
Key Organics Ltd
AS-13380-1MG
Gestonorone
2137-18-0 >98%
1mg
£55.00 2025-02-08
Key Organics Ltd
AS-13380-5MG
Gestonorone
2137-18-0 >98%
5mg
£128.00 2025-02-08
Key Organics Ltd
AS-13380-10MG
Gestonorone
2137-18-0 >98%
10mg
£200.00 2025-02-08

Additional information on Gestonorone

Gestonorone: A Comprehensive Overview

Gestonorone, also known by its CAS number 2137-18-0, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, which belongs to the class of steroidal saponins, has been extensively studied for its role in various biological systems. Recent research has shed light on its mechanisms of action, making it a promising candidate for therapeutic interventions in fields such as oncology, immunology, and inflammation.

The chemical structure of Gestonorone is characterized by a steroidal backbone with specific functional groups that contribute to its biological activity. These groups include hydroxyl and ketone moieties, which play a crucial role in its interactions with cellular receptors. Studies have shown that Gestonorone exhibits potent anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease. Additionally, its ability to modulate immune responses has led to investigations into its use in autoimmune disorders.

One of the most recent breakthroughs involving Gestonorone is its application in cancer therapy. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing angiogenesis. These findings have prompted further research into its efficacy as a chemotherapeutic agent. Moreover, the compound's ability to enhance the sensitivity of cancer cells to conventional chemotherapy drugs suggests a synergistic effect that could improve treatment outcomes.

In terms of pharmacokinetics, Gestonorone has shown favorable bioavailability when administered orally, which is a significant advantage for drug development. Its metabolism and excretion pathways have been thoroughly investigated, providing insights into potential drug-drug interactions and toxicity profiles. These studies are essential for advancing Gestonorone into clinical trials and ensuring its safety for human use.

The synthesis of Gestonorone has also been optimized in recent years, with researchers developing efficient methods to produce this compound on a larger scale. This advancement is critical for meeting the growing demand for preclinical and clinical testing materials. The use of green chemistry principles in its synthesis has further enhanced its sustainability, aligning with current trends in pharmaceutical manufacturing.

Looking ahead, the future of Gestonorone appears promising as ongoing research continues to uncover new applications and mechanisms of action. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into a viable therapeutic option. As the scientific community delves deeper into understanding this compound's potential, Gestonorone stands at the forefront of innovative drug discovery.

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